Silane, (2,4,6-trimethylphenyl)-
Overview
Description
Silane, (2,4,6-trimethylphenyl)-: is an organosilicon compound with the molecular formula C9H14Si (Trimethylsilyl)benzene or Phenyltrimethylsilane . This compound is characterized by a silicon atom bonded to a phenyl group and three methyl groups. It is a colorless liquid with a boiling point of approximately 168-170°C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing Silane, (2,4,6-trimethylphenyl)- involves the reaction of with . The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Hydrosilylation: Another method involves the hydrosilylation of with in the presence of a platinum catalyst. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of Silane, (2,4,6-trimethylphenyl)- often involves large-scale Grignard reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silane, (2,4,6-trimethylphenyl)- can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include and .
Reduction: Reduction reactions can convert Silane, (2,4,6-trimethylphenyl)- to simpler silanes. is a common reducing agent used in these reactions.
Substitution: The compound can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups. using or is a typical example.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous ether, reflux conditions.
Substitution: Chlorine or bromine, UV light or heat.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated silanes.
Scientific Research Applications
Chemistry: Silane, (2,4,6-trimethylphenyl)- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems.
Medicine: Silane, (2,4,6-trimethylphenyl)- is investigated for its role in developing new pharmaceuticals, particularly in the design of silicon-based drugs with improved stability and efficacy.
Industry: In the industrial sector, this compound is used as a coupling agent to improve the adhesion of coatings and sealants. It is also utilized in the production of high-performance materials such as silicones and resins.
Mechanism of Action
The mechanism of action of Silane, (2,4,6-trimethylphenyl)- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of stable silicon-carbon or silicon-oxygen bonds. These interactions are crucial in applications such as surface modification and catalysis.
Comparison with Similar Compounds
Phenylsilane (C6H5SiH3): Unlike Silane, (2,4,6-trimethylphenyl)-, Phenylsilane has three hydrogen atoms bonded to the silicon atom instead of methyl groups.
Trimethylsilane (C3H9Si): This compound has three methyl groups bonded to the silicon atom but lacks the phenyl group.
Triphenylsilane (C18H16Si): This compound has three phenyl groups bonded to the silicon atom, making it bulkier compared to Silane, (2,4,6-trimethylphenyl)-.
Uniqueness: Silane, (2,4,6-trimethylphenyl)- is unique due to its specific combination of a phenyl group and three methyl groups bonded to a silicon atom. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
InChI |
InChI=1S/C9H11Si/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXPOJMQRBBRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40767120 | |
Record name | (2,4,6-Trimethylphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40767120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120578-34-9 | |
Record name | (2,4,6-Trimethylphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40767120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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